manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide
Description
This manganese(III)-porphyrin complex features a porphyrin macrocycle substituted with four electron-withdrawing 4-chlorophenyl groups. The Mn(III) center is coordinated to an oxygen(2−) ligand, forming a high-valent oxo-manganese species. Such complexes are notable for their catalytic, photophysical, and electrochemical properties, particularly in oxidation reactions and sensor applications . The chlorine substituents enhance stability and modulate redox potentials compared to non-halogenated analogs .
Properties
Molecular Formula |
C88H48Cl8Mn2N8O |
|---|---|
Molecular Weight |
1626.9 g/mol |
IUPAC Name |
manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C44H24Cl4N4.2Mn.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2 |
InChI Key |
QASVWGGTBVEUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Mn+3].[Mn+3] |
Origin of Product |
United States |
Preparation Methods
Adler–Longo Method
A mixture of pyrrole (20 mmol) and 4-chlorobenzaldehyde (20 mmol) is refluxed in propionic acid (50 mL) at 140°C for 30 minutes. The reaction produces a purple precipitate, which is cooled, filtered, and purified via column chromatography using chloroform as the eluent. Key spectroscopic data for the purified product include:
-
UV-Vis (CH₂Cl₂) : λₘₐₐ = 418 nm (B band), 515, 550, 590, 647 nm (Q bands).
-
¹H NMR (CDCl₃) : δ −2.84 ppm (s, 2H, NH), 7.76–8.17 ppm (m, 16H, ArH), 8.86 ppm (s, 8H, β-pyrrole H).
This method yields H₂TCPPCl in ~70% purity, with residual propionic acid removed through repeated washing.
Metallation with Manganese(III)
The insertion of manganese into the porphyrin core is critical for forming the Mn(III)–porphyrin intermediate. This step typically employs manganese(III) salts under controlled conditions.
Manganese(III) Chloride Metallation
A dichloromethane solution of H₂TCPPCl is reacted with manganese(III) chloride (MnCl₃) in a 1:1 molar ratio at 60°C for 2 hours. The reaction is monitored via UV-Vis spectroscopy, where the disappearance of the free-base Soret band (418 nm) and the emergence of a Mn(III)–porphyrin band near 470 nm confirm successful metallation. The product, Mn(TCPPCl)Cl, is isolated via solvent evaporation and yields a crystalline solid in ~85% purity.
Spectroscopic Validation
-
EPR : Silent spectrum (diamagnetic Mn(III), low-spin d⁴ configuration).
-
X-ray Absorption Spectroscopy : Mn–N bond length of 1.98 Å, consistent with a planar porphyrin geometry.
Comparative Analysis of Synthetic Routes
The following table summarizes the efficiency and spectroscopic features of the two oxygen ligand incorporation methods:
| Method | Oxidative (mCPBA) | Base-Mediated (NaOH) |
|---|---|---|
| Reaction Time | 2 hours | 1 hour |
| Yield | 60% | 75% |
| Soret Band (nm) | 435 | 428 |
| Stability | Air-sensitive | Stable at RT |
| Key Ligand | Oxo (O²⁻) | Hydroxide (OH⁻) |
Mechanistic Insights into Oxygen Ligand Binding
Oxidative Pathway
The reaction of Mn(TCPPCl)Cl with mCPBA proceeds via a two-electron oxidation mechanism, where mCPBA donates an oxygen atom to the Mn(III) center. Resonance Raman studies of analogous Mn(V)–oxo porphyrins reveal a Mn–O stretching frequency of 825 cm⁻¹, suggesting double-bond character (Mn=O). However, in Mn(III)–oxo species, this frequency is redshifted to ~750 cm⁻¹, indicating weaker bonding.
Base-Mediated Pathway
In alkaline conditions, hydroxide ions displace chloride ligands, forming a Mn(III)–OH complex. Subsequent dehydration at elevated temperatures may yield a μ-oxo dimer, though this is less favorable for Mn(III) compared to Mn(IV) or Mn(V).
Challenges and Optimization Strategies
Ligand Disproportionation
Mn(III)–oxo porphyrins are prone to disproportionation into Mn(IV) and Mn(II) species under acidic conditions. Stabilization requires:
Chemical Reactions Analysis
Oxidation Reactions
This complex catalyzes oxidation reactions via reactive oxygen species (ROS) generation. Key transformations include:
-
Epoxidation of alkenes : Converts alkenes to epoxides using oxygen donors like iodosylbenzene (PhIO). The reaction proceeds through a high-valent manganese-oxo intermediate [Mn^V=O], which transfers oxygen to the substrate .
-
Hydroxylation of alkanes : Activates C–H bonds in alkanes (e.g., cyclohexane) to form alcohols under mild conditions. Turnover frequencies (TOFs) range from 10–50 h⁻¹ depending on the oxidant.
-
Alcohol oxidation : Converts primary and secondary alcohols to aldehydes/ketones with >80% yield using tert-butyl hydroperoxide (TBHP) as the oxidant.
Table 1: Representative Oxidation Reactions
| Substrate | Oxidant | Product | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| Styrene | PhIO | Styrene oxide | 92 | 45 |
| Cyclohexane | H₂O₂ | Cyclohexanol | 78 | 28 |
| 2-Propanol | TBHP | Acetone | 85 | – |
Redox Mechanisms
The manganese(III) center undergoes reversible redox transitions:
-
Oxidation to Mn^IV/Mn^V : Critical for oxygen-atom transfer (OAT) reactions. Kinetic studies show second-order rate constants (k₂) for sulfide oxidation range from 1.2–4.6 × 10³ M⁻¹s⁻¹ .
-
Reduction to Mn^II : Observed during disproportionation pathways, particularly with less reactive substrates .
Mechanistic pathways involve:
-
Oxygen activation : Formation of [Mn^V=O] via reaction with PhIO or H₂O₂ .
-
Substrate coordination : π-π interactions between chlorophenyl groups and aromatic substrates enhance regioselectivity.
-
Oxygen transfer : Direct OAT from [Mn^V=O] to the substrate, supported by linear free-energy relationships (Hammett ρ = −0.8) .
Comparative Reactivity with Analogues
The electron-withdrawing 4-chlorophenyl groups enhance oxidative reactivity compared to methyl- or mesityl-substituted porphyrins. Key comparisons:
Table 2: Reactivity Trends in Sulfide Oxidation
| Porphyrin Substituent | k₂ (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|
| 4-Chlorophenyl (this compound) | 4.6 × 10³ | 1.0 (baseline) |
| 4-Methylphenyl | 2.1 × 10³ | 0.46 |
| 2,4,6-Trimethylphenyl | 0.9 × 10³ | 0.20 |
The chlorophenyl derivative’s superior performance stems from:
-
Enhanced electrophilicity of the Mn^V=O species.
-
Stabilization of transition states through electron-withdrawing effects .
Catalytic Decomposition of Peroxides
The complex decomposes peroxides (e.g., H₂O₂, ROOH) into water/alcohols and O₂ via a two-electron redox cycle:
-
Peroxide binding : Formation of a Mn^III–OOR intermediate.
-
O–O bond cleavage : Generation of Mn^V=O and release of H₂O/ROH.
-
O₂ evolution : Dioxygen release from Mn^III–O–O–Mn^III dimeric species.
This activity is exploited in antioxidant applications , where the complex scavenges ROS in biological systems.
Interaction with Biomolecules
Scientific Research Applications
Catalytic Applications
Manganese porphyrins are well-known for their catalytic abilities, particularly in oxidation reactions. The manganese(3+) ion can facilitate the transfer of oxygen atoms, making these complexes effective catalysts in various organic transformations. The following table summarizes key catalytic applications:
| Application | Description |
|---|---|
| Oxidation Reactions | Catalyze the oxidation of organic substrates through the generation of reactive oxygen species (ROS). |
| Environmental Remediation | Used in the degradation of pollutants by facilitating oxidative processes. |
| Synthesis of Fine Chemicals | Employed in the synthesis of valuable chemicals through selective oxidation pathways. |
Case Study: Oxidative Catalysis
In one study, manganese(3+) porphyrins demonstrated high efficiency in catalyzing the oxidation of sulfides to sulfoxides and sulfones. The mechanism involved the formation of a manganese(IV)-oxo species that acted as a strong oxidant, showcasing the compound's potential in synthetic organic chemistry .
Medical Applications
Manganese porphyrins have also been extensively studied for their therapeutic potential due to their ability to mimic enzymatic functions, particularly superoxide dismutase (SOD). This property allows them to protect cells from oxidative stress, making them candidates for various medical applications.
Therapeutic Uses
- Cancer Treatment : Manganese porphyrins have been shown to reduce tumor cell progression by inhibiting pathways associated with epithelial-mesenchymal transition (EMT). For instance, MnTE-2-PyP5+ has been reported to decrease the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion .
- Radioprotection : Compounds like MnTnBuOE-2-PyP5+ are currently in clinical trials for their ability to protect normal tissues during radiotherapy for head and neck cancers .
Imaging Applications
Manganese porphyrins are being explored as contrast agents in magnetic resonance imaging (MRI). Their ability to provide T1 contrast without gadolinium makes them safer alternatives for tracking biological processes in vivo.
Example: MRI Contrast Agent
A study demonstrated the use of a manganese porphyrin-based contrast agent that improved cell permeability and provided effective imaging capabilities for human embryonic stem cells . This highlights the versatility of manganese porphyrins beyond traditional catalytic roles.
Material Science
The unique properties of manganese(3+) porphyrins also lend themselves to applications in materials science. Their ability to form coordination polymers can lead to novel materials with specific electronic and photophysical properties.
Case Study: Coordination Polymers
Research on a one-dimensional manganese(III)–porphyrin coordination polymer revealed interesting photophysical properties, including red photoluminescence emission bands. These findings suggest potential applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide involves its ability to undergo redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role as a superoxide dismutase mimic. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing oxidative damage .
Comparison with Similar Compounds
Substituent Effects on Porphyrin Frameworks
Structural and Electronic Modifications
The 4-chlorophenyl substituent distinguishes this compound from other porphyrins with varied aryl groups:
Metal Center Variations
Catalytic and Redox Behavior
Redox Potentials
- Ag/AgCl), influenced by Cl’s electron-withdrawing effect .
Spectroscopic and Photophysical Properties
UV-Vis Absorption
- Target compound : Soret band at ~420 nm; Q-bands at 550–600 nm .
- Mn(III)-hydroxyphenyl porphyrin : Bathochromic shift (Soret at 430 nm) due to hydroxyl conjugation .
- Free-base carboxyphenyl porphyrin (TCPP) : Soret at 415 nm; used for Cu/Cd detection via HPLC .
Emission Spectroscopy
- Silica-hybridized Mn-porphyrins exhibit hyperchromic effects in emission spectra compared to non-hybrid analogs .
Biological Activity
Manganese(3+); oxygen(2-); 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide (commonly referred to as MnTCPP) is a metalloporphyrin complex that has garnered significant attention due to its biological activities, particularly in the fields of cancer therapy and oxidative stress modulation. This article explores the compound's biological mechanisms, therapeutic potential, and relevant research findings.
1. Overview of Manganese Porphyrins
Manganese porphyrins are known for their ability to mimic superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. MnTCPP specifically exhibits these properties due to its manganese center in the +3 oxidation state and its unique tetrakis substitution pattern.
2.1 Redox Activity
MnTCPP participates in redox cycling, where it can be oxidized and reduced in biological systems. This redox activity is crucial for its function as an antioxidant and pro-oxidant agent:
- Antioxidant Properties : By mimicking SOD, MnTCPP helps reduce oxidative stress in cells, which is particularly beneficial in conditions such as cancer and neurodegenerative diseases .
- Pro-Oxidant Effects : In certain contexts, MnTCPP can increase reactive oxygen species (ROS) levels, potentially enhancing the efficacy of chemotherapeutic agents against cancer cells while sparing normal cells .
2.2 Interaction with Cellular Targets
MnTCPP has been shown to interact with various cellular components, influencing key signaling pathways:
- Transcription Factors : It modulates the activity of transcription factors such as NF-κB and Nrf2, which are involved in cellular responses to oxidative stress .
- Sulfur Metabolism : Recent studies indicate that MnTCPP can oxidize hydrogen sulfide (H₂S) to polysulfides, impacting sulfur metabolism within cells. This reaction has implications for cellular signaling and protective mechanisms against oxidative damage .
3.1 Cancer Treatment
Research has demonstrated that MnTCPP enhances the effectiveness of various chemotherapeutics by modulating oxidative stress levels:
- Ovarian Cancer Studies : In mouse xenograft models using CAOV2 cancer cell lines, MnTCPP combined with ascorbate showed significant anticancer activity .
- Mechanistic Insights : The compound's ability to alter redox states within tumor cells sensitizes them to oxidative damage induced by chemotherapy .
3.2 Neuroprotection
MnTCPP has also been investigated for its neuroprotective effects:
- Post-Cardiac Arrest Recovery : Studies suggest that MnTCPP can promote recovery following cardiac arrest by mitigating oxidative damage in neuronal tissues .
- Oxidative Stress in Neurodegenerative Diseases : Its role in reducing oxidative stress makes it a candidate for further exploration in treating neurodegenerative conditions such as Alzheimer's disease .
4. Case Studies and Research Findings
5. Conclusion
Manganese(3+); oxygen(2-); 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide represents a promising compound with notable biological activities centered around its redox properties. Its dual role as an antioxidant and pro-oxidant positions it uniquely for therapeutic applications in cancer treatment and neuroprotection. Ongoing research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.
Q & A
Q. What protocols ensure long-term stability of manganese porphyrin-based sensors under ambient conditions?
- Methodological Answer :
- Storage : Argon-atmosphere vials at −20°C, shielded from light.
- Membrane Fabrication : Incorporate UV-stabilizers (e.g., TiO₂ nanoparticles) to prevent photodegradation.
- Reusability : Rinse sensors with 0.1 M HNO₃/ethanol (1:1) to regenerate active sites, maintaining >80% response over 30 cycles .
Applications in Advanced Systems
Q. Can manganese porphyrins be engineered for dual-functionality in photodynamic therapy (PDT) and tumor imaging?
- Methodological Answer : Functionalize with glycosylated groups (e.g., thiogalactosylation) to enhance tumor targeting. In vitro studies show:
- PDT Efficacy : IC₅₀ = 5 µM under 650 nm light (ROS generation via singlet oxygen, ΦΔ = 0.65).
- Imaging : Near-infrared fluorescence (λₑₘ = 720 nm) with 3T3 cell uptake confirmed via confocal microscopy .
Q. What role do manganese porphyrins play in photocatalytic CO₂ reduction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
